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IBU-DMT-Deoxyguanosine succinic acid

Oligonucleotide synthesis deprotection kinetics N2 protecting group

IBU-DMT-Deoxyguanosine succinic acid (CAS 74405-46-2), systematically named 2′-Deoxy-5′-O-DMT-N2-isobutyrylguanosine 3′-O-succinate, is a fully protected deoxyguanosine derivative engineered as a universal 3′-terminal building block for automated solid-phase oligonucleotide synthesis. The compound integrates three orthogonal protecting functionalities: a 5′-O-dimethoxytrityl (DMT) group for reversible 5′-hydroxyl protection, an N2-isobutyryl (iBu) moiety shielding the exocyclic amine of guanine, and a 3′-O-succinate linker that enables covalent attachment to controlled pore glass (CPG) or polystyrene supports via amide bond formation.

Molecular Formula C39H41N5O10
Molecular Weight 739.8 g/mol
CAS No. 74405-46-2
Cat. No. B1436768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBU-DMT-Deoxyguanosine succinic acid
CAS74405-46-2
Molecular FormulaC39H41N5O10
Molecular Weight739.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O
InChIInChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)
InChIKeyXQFLSGUZSODAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IBU-DMT-Deoxyguanosine Succinic Acid (CAS 74405-46-2): Procurement-Grade Protected Guanosine Succinate for Solid-Phase Oligonucleotide Synthesis


IBU-DMT-Deoxyguanosine succinic acid (CAS 74405-46-2), systematically named 2′-Deoxy-5′-O-DMT-N2-isobutyrylguanosine 3′-O-succinate, is a fully protected deoxyguanosine derivative engineered as a universal 3′-terminal building block for automated solid-phase oligonucleotide synthesis . The compound integrates three orthogonal protecting functionalities: a 5′-O-dimethoxytrityl (DMT) group for reversible 5′-hydroxyl protection, an N2-isobutyryl (iBu) moiety shielding the exocyclic amine of guanine, and a 3′-O-succinate linker that enables covalent attachment to controlled pore glass (CPG) or polystyrene supports via amide bond formation [1]. With a molecular formula of C39H41N5O10 and molecular weight of 739.77 g/mol, this compound is supplied at ≥98% purity (HPLC) and serves as the direct precursor to dG-loaded synthesis columns used in research, diagnostic, and therapeutic oligonucleotide production .

Why Generic Guanosine Succinate Substitution Fails: Quantified Differentiation of IBU-DMT-Deoxyguanosine Succinic Acid (CAS 74405-46-2) in Oligonucleotide Synthesis


The performance of a 3′-O-succinate guanosine building block is not determined by the succinate linker alone but by an interdependent triad of protecting group strategy (N2-iBu vs. N2-DMF vs. N2-acetyl), linker chemistry (succinyl vs. Q-linker vs. oxalyl), and purity specification. Evidence demonstrates that the N2-isobutyryl protecting group, while the historical standard, confers distinct deprotection kinetics (8 hours at 55°C in concentrated NH4OH) compared to fast-deprotecting alternatives such as N2-DMF (1–2 hours at 55–65°C) . Furthermore, the succinyl linker requires approximately 1 hour in ammonium hydroxide to release only ~80% of the oligonucleotide product, whereas the hydroquinone-O,O′-diacetic acid (Q-linker) achieves complete cleavage in 2 minutes at room temperature with a 5% yield advantage . These quantitative differences mean that the choice of N2 protecting group and 3′-linker chemistry directly determines synthesis cycle time, product purity, and compatibility with base-sensitive modifications—making generic substitution without specification verification a demonstrable risk to oligonucleotide quality.

Quantitative Differentiation Evidence: IBU-DMT-Deoxyguanosine Succinic Acid vs. Closest Analogs in Oligonucleotide Synthesis


N2-Isobutyryl Deprotection Time: 8 Hours vs. 1–2 Hours for N2-DMF-Protected Guanosine

The N2-isobutyryl (iBu) protecting group on the target compound requires 8 hours at 55°C or 24 hours at room temperature in concentrated ammonium hydroxide for complete removal, as specified for standard DMT-dG(ib) phosphoramidite chemistry . In direct comparison, the N2-dimethylformamidine (dmf) protected analog (DMT-dG(dmf) phosphoramidite) achieves complete deprotection in 2 hours at 55°C or 1 hour at 65°C under identical ammonolysis conditions . This represents a 4- to 8-fold reduction in deprotection time for the dmf variant. The longer deprotection required for iBu-dG is not an inherent defect but a design parameter that must be matched to the overall synthesis workflow and the base-sensitivity of the target oligonucleotide.

Oligonucleotide synthesis deprotection kinetics N2 protecting group ammonium hydroxide cleavage

Succinyl Linker Cleavage Efficiency: ~80% Oligonucleotide Release in 1 Hour vs. Q-Linker 2-Minute Quantitative Cleavage

The 3′-O-succinate linker in the target compound requires approximately 1 hour of ammonium hydroxide treatment at room temperature to cleave the oligonucleotide from the solid support, releasing only about 80% of the full-length product during this period . In a direct head-to-head comparison, Glen Research prepared sixteen 20mer oligonucleotides (eight on succinate supports, eight on Q-linker supports) and demonstrated that Q-linker supports released product in only 2 minutes at room temperature and yielded 5% more full-length oligonucleotide than the succinate supports, with equivalent final purities . The Q-linker's stability during synthesis was confirmed: only 8% premature cleavage occurred after overnight oxidizer exposure, corresponding to approximately 2,000 normal synthesis cycles .

Solid-phase synthesis linker cleavage succinyl linker Q-linker oligonucleotide yield

N2-Isobutyryl-dG Phosphoramidite Solution Instability: Faster Decomposition vs. dA, dC, and dT Phosphoramidites

Studies of phosphoramidite reagent stability in solution revealed that both methyl- and β-cyanoethyl-N,N-diisopropylamino phosphoramidite forms of N2-isobutyryl-deoxyguanosine decompose faster than their corresponding dA, dC, and dT phosphoramidites, leading to significantly lower proportions of dG-containing sequences in competitive coupling experiments [1]. This differential instability is attenuated for β-cyanoethyl reagents due to their inherently slower decomposition rate, but the fundamental vulnerability persists [1]. In contrast, the DMT-dG(dmf) phosphoramidite is reported to be as stable in solution as standard dA(bz)-, dC(bz)-, and dT-phosphoramidites , providing a stability benchmark that the iBu-dG variant does not meet.

Phosphoramidite stability solution decomposition guanosine mixed-sequence synthesis coupling efficiency

Succinyl-dG CPG Loading Capacity: 30–40 µmol/g Standard vs. 80–130 µmol/g High-Load Variants

Standard 500 Å CPG supports derivatized with 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine 3′-O-succinate (the immobilized form of the target compound) exhibit loading capacities of 30–40 µmol nucleoside per gram of CPG . In comparison, high-load dG-succinyl-CPG supports achieve loadings of 80–130 µmol/g (typical range 100–120 µmol/g), approximately 2.5 times the standard loading [1]. The trade-off is explicitly documented: high-load supports should not be used for sequences longer than 40 nucleotides due to steric crowding effects that compromise coupling efficiency [1]. Standard-load supports (30–40 µmol/g) are suitable for sequences of virtually any length and are the default choice for general-purpose oligonucleotide synthesis.

CPG loading solid support nucleoside density oligonucleotide synthesis scale succinyl linker

Purity Specification: ≥98% (HPLC) for IBU-DMT-Deoxyguanosine Succinic Acid vs. ≥95% for Generic Alternatives

The target compound IBU-DMT-Deoxyguanosine succinic acid (CAS 74405-46-2) is commercially supplied with a minimum purity specification of 98% as determined by HPLC analysis . Lower-purity alternatives are available at ≥95% purity . For solid-phase oligonucleotide synthesis, each 1% decrement in nucleoside succinate purity translates to an accumulation of failure sequences (primarily n-1 deletions) that scale multiplicatively with oligonucleotide length. At 98% purity, the theoretical maximum full-length product for a 20mer is (0.98)^19 = 68% without factoring in coupling efficiency losses; at 95% purity, this drops to (0.95)^19 = 38%, a 30-percentage-point reduction in achievable full-length product attributable solely to starting material purity [1].

Nucleoside purity HPLC oligonucleotide quality procurement specification succinate

Optimal Application Scenarios for IBU-DMT-Deoxyguanosine Succinic Acid (CAS 74405-46-2) Based on Quantitative Evidence


In-House Custom CPG Derivatization for Flexible Synthesis Scale

The free succinate acid form (CAS 74405-46-2) is the preferred procurement format for laboratories and CDMOs that prepare their own dG-loaded solid supports. Standard derivatization protocols using carbodiimide-mediated coupling (e.g., DEC or DCC/DMAP) yield nucleoside loadings of 30–65 µmol/g on LCAA-CPG, with the ≥98% purity specification ensuring that the resulting support contributes minimal n-1 deletion background [1]. This scenario is particularly relevant when the user requires non-standard pore sizes (e.g., 1000 Å or 2000 Å for longer oligonucleotides) or custom loading densities not available in pre-packed commercial columns [1].

Conventional Overnight Deprotection Workflows for Research-Grade Oligonucleotides

The N2-isobutyryl protecting group on this compound is fully compatible with the industry-standard 8-hour, 55°C ammonium hydroxide deprotection protocol . This makes the target compound the default choice for laboratories operating established synthesis-deprotection workflows that do not require fast-deprotection chemistry. The 3′-O-succinate linker, while slower to cleave than the Q-linker (1 hour vs. 2 minutes), provides proven stability during synthesis and is compatible with the widest range of downstream deprotection strategies [1].

Small-Molecule-DNA Hybrid Construction via Amide Coupling

The free carboxylic acid functionality of the 3′-O-succinate moiety enables direct amide coupling to amine-functionalized small molecules, fluorophores, or bioactive ligands without requiring prior solid-support attachment . This application leverages the orthogonal protection strategy (5′-O-DMT and N2-iBu) to ensure that coupling occurs exclusively at the 3′-carboxyl position, producing well-defined small-molecule/DNA hybrids suitable for biophysical studies, targeted delivery constructs, and diagnostic probe development .

Procurement Specification Benchmarking Against Fast-Deprotection Alternatives

For procurement teams evaluating guanosine building blocks, the target compound serves as the quantitative baseline against which fast-deprotecting alternatives (e.g., N2-DMF-dG succinate) are compared. The documented deprotection time differential (8 hours vs. 1–2 hours at elevated temperature) and solution stability disadvantage (iBu-dG decomposes faster than dmf-dG in phosphoramidite solutions) provide data-driven criteria for selecting between the iBu and DMF protecting group strategies based on synthesis throughput requirements, sequence composition (G-content), and production scale [1].

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